Carbocisteine; lysine
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Overview
Description
Carbocisteine; lysine is a compound that combines carbocisteine, a mucolytic agent, with lysine, an essential amino acid. Carbocisteine is known for its ability to reduce the viscosity of mucus, making it easier to expel from the respiratory tract. This compound is particularly useful in treating conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease and bronchitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carbocisteine; lysine involves mixing L-lysine and carbocisteine in an aqueous solution, leading to a salt-forming reaction. The resulting product is then spray-dried to obtain this compound. This method avoids the use of organic solvents, ensuring that the final product is free from solvent residues .
Industrial Production Methods
Industrial production of L-lysine typically involves microbial fermentation using strains of Corynebacterium glutamicum. The fermentation process converts sugars from sources like sugarcane molasses into L-lysine. This method is efficient and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Carbocisteine; lysine undergoes various chemical reactions, including:
Oxidation: Carbocisteine can be oxidized to form disulfide bonds, which can further react to form more complex structures.
Reduction: The compound can be reduced to break disulfide bonds, reverting to its original form.
Substitution: Carbocisteine can undergo substitution reactions where the carboxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like dithiothreitol and mercaptoethanol are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of carbocisteine, which can have different therapeutic properties.
Scientific Research Applications
Carbocisteine; lysine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its role in reducing mucus viscosity and its potential antioxidant properties.
Industry: Used in the formulation of pharmaceuticals and health supplements.
Mechanism of Action
Carbocisteine; lysine exerts its effects primarily through its mucolytic action. It reduces the viscosity of mucus by breaking down the glycoprotein structure, making it easier to expel. This action helps in clearing the airways and reducing the risk of infections. Additionally, carbocisteine has antioxidant properties that help in reducing oxidative stress in the respiratory tract .
Comparison with Similar Compounds
Similar Compounds
N-acetylcysteine: Another mucolytic agent with similar properties but different chemical structure.
Bromhexine: A mucolytic that works by increasing the production of serous mucus, making it easier to clear.
Ambroxol: A metabolite of bromhexine with mucolytic and expectorant properties.
Uniqueness
Carbocisteine; lysine is unique due to its combination of mucolytic and antioxidant properties. The addition of lysine enhances its therapeutic effects and improves its stability, making it a valuable compound in the treatment of respiratory conditions .
Biological Activity
Carbocisteine, particularly in its lysine salt form (Carbocisteine lysine), is a mucoactive agent recognized for its therapeutic benefits in respiratory diseases, notably chronic obstructive pulmonary disease (COPD). This article explores the biological activity of Carbocisteine lysine, focusing on its mechanisms, efficacy in clinical settings, and relevant research findings.
Carbocisteine functions primarily as a mucolytic agent, exerting multiple biological activities:
- Mucoregulation : It modulates mucin production and enhances ciliary function, promoting mucus clearance from the airways .
- Antioxidant Properties : Carbocisteine exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS), which are implicated in various respiratory conditions. It restores physiological levels of glutathione (GSH) and protects lung tissues from oxidative stress .
- Anti-inflammatory Effects : The compound reduces inflammation by inhibiting pro-inflammatory cytokines such as interleukin-6 (IL-6) and IL-8, thereby mitigating airway hyperresponsiveness and neutrophil infiltration .
Case Studies and Clinical Trials
- COPD Management :
- Viral Infections :
- Inflammation Reduction :
Table of Key Biological Activities
Pharmacokinetics
Carbocisteine lysine is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1.5 to 2 hours. The pharmacokinetic profile indicates a half-life of approximately 1.33 hours, allowing for effective dosing regimens .
Properties
IUPAC Name |
2-amino-3-(carboxymethylsulfanyl)propanoic acid;2,6-diaminohexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGXGPWVLUSDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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